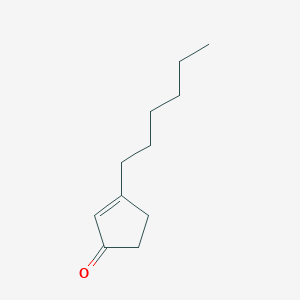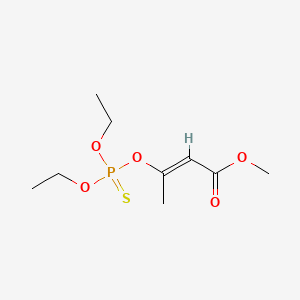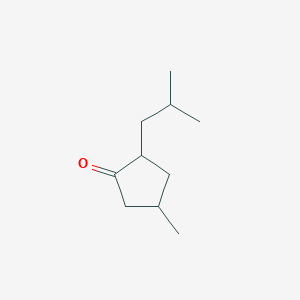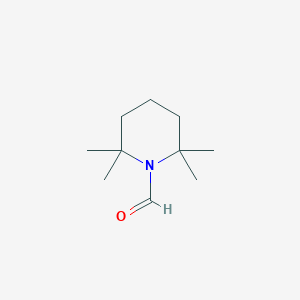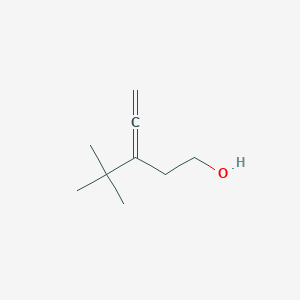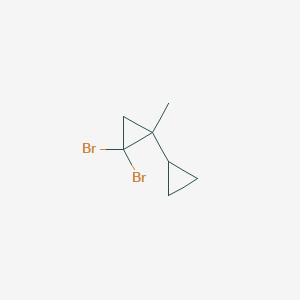
2,2-Dibromo-1-methyl-1,1'-bi(cyclopropane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) is a halogenated cyclopropane derivative. Cyclopropanes are a class of organic compounds characterized by a three-membered ring structure. The presence of bromine atoms and a methyl group in this compound introduces unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) typically involves the reaction of bromoform with 3-chloro-2-chloromethyl-1-propene in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in a mixture of ethanol and methylene chloride, with the temperature maintained between 25°C and 35°C. After the reaction, the product is purified through a series of washing, drying, and recrystallization steps .
Analyse Chemischer Reaktionen
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The strained cyclopropane ring can undergo addition reactions with various reagents.
Common reagents used in these reactions include halogens, hydrogen halides, and strong bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules, including [1.1.1]propellane and other polycyclic compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) involves its interaction with molecular targets through its reactive bromine atoms and strained cyclopropane ring. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The specific pathways and targets depend on the context of its use and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
2,2-Dibromo-1-methyl-1,1’-bi(cyclopropane) can be compared with other halogenated cyclopropane derivatives, such as:
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Similar in structure but with additional chlorine atoms, leading to different reactivity and applications.
1,2-Dibromocyclopropane: Lacks the methyl group, resulting in different chemical properties and uses.
Eigenschaften
CAS-Nummer |
57542-37-7 |
|---|---|
Molekularformel |
C7H10Br2 |
Molekulargewicht |
253.96 g/mol |
IUPAC-Name |
1,1-dibromo-2-cyclopropyl-2-methylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-6(5-2-3-5)4-7(6,8)9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
HBVQWLQBFZQFJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(Br)Br)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


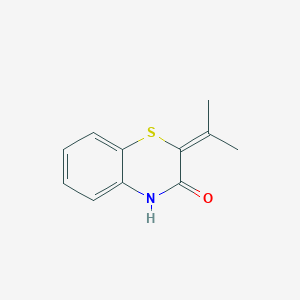
![3-({Bis[(2-ethylhexyl)oxy]methoxy}methyl)heptane](/img/structure/B14631566.png)


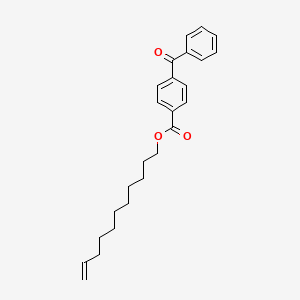

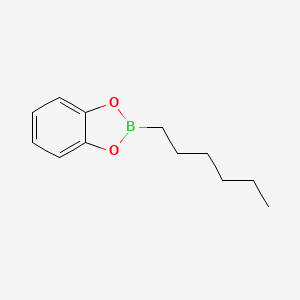
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
